molecular formula C16H13F3O9 B143669 (2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid CAS No. 128095-54-5

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid

Cat. No.: B143669
CAS No.: 128095-54-5
M. Wt: 406.26 g/mol
InChI Key: MCDDIRXDQVYRLC-RLPMIEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is a synthetic compound used primarily as a substrate in biochemical assays. It is particularly significant in the detection of α-L-iduronidase deficiency, a condition associated with Hurler disease . This compound is known for its high efficiency in rapid detection, making it a valuable tool in prenatal diagnosis and other medical applications .

Preparation Methods

The synthesis of 4-trifluoromethylumbelliferyl iduronide involves several steps, starting with the preparation of 4-trifluoromethylumbelliferone. This intermediate is then glycosylated to form the final product. The reaction conditions typically involve the use of glycosyl donors and acceptors under controlled temperatures and pH levels . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid undergoes various chemical reactions, including hydrolysis and enzymatic cleavage. It is commonly used as a substrate in fluorometric assays where it is cleaved by specific enzymes, releasing 4-trifluoromethylumbelliferone, which exhibits fluorescence . This reaction is crucial for detecting enzyme deficiencies in medical diagnostics .

Scientific Research Applications

Mechanism of Action

The compound acts as a substrate for α-L-iduronidase. When introduced into a biological sample, the enzyme cleaves the glycosidic bond, releasing 4-trifluoromethylumbelliferone. This product fluoresces under UV light, allowing for the quantification of enzyme activity. The efficiency of this reaction makes it a reliable indicator of α-L-iduronidase presence and activity .

Comparison with Similar Compounds

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid is often compared with 4-methylumbelliferyl iduronide. Both compounds serve as substrates for α-L-iduronidase, but the trifluoromethyl derivative is noted for its higher efficiency and sensitivity in detection assays . Other similar compounds include:

Properties

CAS No.

128095-54-5

Molecular Formula

C16H13F3O9

Molecular Weight

406.26 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H13F3O9/c17-16(18,19)7-4-9(20)27-8-3-5(1-2-6(7)8)26-15-12(23)10(21)11(22)13(28-15)14(24)25/h1-4,10-13,15,21-23H,(H,24,25)/t10-,11-,12+,13+,15+/m0/s1

InChI Key

MCDDIRXDQVYRLC-RLPMIEJPSA-N

SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F

Isomeric SMILES

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@@H](O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F

Canonical SMILES

C1=CC2=C(C=C1OC3C(C(C(C(O3)C(=O)O)O)O)O)OC(=O)C=C2C(F)(F)F

Synonyms

4-TFMU
4-trifluoromethylumbelliferyl iduronide
4-trifluoromethylumbelliferyl-alpha-L-iduronide

Origin of Product

United States

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